molecular formula C21H20ClFN6O B2579280 (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021072-56-9

(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2579280
CAS No.: 1021072-56-9
M. Wt: 426.88
InChI Key: JURGJZJFLSDQRB-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN6O and its molecular weight is 426.88. The purity is usually 95%.
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Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a pyridazine derivative in the presence of suitable catalysts. For instance, a common method includes heating the aldehyde with 4-amino-1-phenyl-2,3-dimethyl-3-pyrazolin-5-one in ethanol, leading to the formation of the target compound with an 82% yield .

Antimicrobial Properties

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. For example, certain derivatives have been shown to inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents . The structure of the compound suggests potential interactions with microbial enzymes or cell membranes, although specific mechanisms remain to be fully elucidated.

Neuropharmacological Effects

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A related study found that certain pyridazinone derivatives exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM . This suggests that modifications to the pyridazine structure can enhance MAO-B selectivity and potency.

Table 1: Inhibitory Potency of Pyridazinone Derivatives on MAO-B

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4
T120.10-

Study on MAO Inhibition

In a detailed investigation into the neuroprotective potential of pyridazinone derivatives, T6 and T3 were found to be reversible and competitive inhibitors of MAO-B. The study highlighted that these compounds were less toxic to healthy fibroblast cells compared to traditional MAO inhibitors, suggesting a favorable safety profile for potential therapeutic use .

Cytotoxicity Assessment

Cytotoxicity tests conducted on L929 fibroblast cells revealed that while T3 induced significant cell death at higher concentrations (50 and 100 µM), T6 did not exhibit cytotoxic effects even at elevated doses . This underscores T6's potential as a safer alternative in drug development.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of both chloro and fluorine substituents may enhance lipophilicity and facilitate membrane penetration, allowing for more effective interactions with target proteins involved in neurotransmitter metabolism and microbial resistance mechanisms.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN6O/c1-14-7-8-24-18(13-14)25-17-5-6-19(27-26-17)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURGJZJFLSDQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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